6alpha-Hydroxy Desacetyl Norgestimate
Description
6α-Hydroxy Desacetyl Norgestimate is a metabolite of norgestimate (NGM), a synthetic progestin used in hormonal contraceptives. Structurally, it is characterized by hydroxylation at the C6α position and the absence of the acetyl group at C17, distinguishing it from the parent compound. Its molecular formula is C21H29NO4 (MW: 343.47), and it exists as a white solid with a purity of ≥98% by HPLC . This compound is part of a broader class of 19-norprogesterone derivatives, which are structurally modified to enhance receptor selectivity and metabolic stability.
Norgestimate itself is a prodrug, rapidly metabolized in vivo to active forms such as 17-desacetyl norgestimate (norelgestromin) and further hydroxylated derivatives like 6α-Hydroxy Desacetyl Norgestimate. These metabolites contribute to its progestogenic activity while minimizing androgenic or glucocorticoid side effects .
Properties
Molecular Formula |
C21H29NO3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(3E,6S,13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-diol |
InChI |
InChI=1S/C21H29NO3/c1-3-20-9-7-15-14-6-5-13(22-25)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-25H,3,5-10,12H2,1H3/b22-13+/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI Key |
GRDURFVEBUNOGN-FWVXYVFHSA-N |
Isomeric SMILES |
CC[C@]12CCC3C4CC/C(=N\O)/C=C4[C@H](CC3C1CC[C@]2(C#C)O)O |
Canonical SMILES |
CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6alpha-Hydroxy Desacetyl Norgestimate
General Synthetic Approach
The synthesis of this compound involves the hydroxylation and oximation of steroidal precursors, typically starting from levonorgestrel or norgestimate derivatives. The process often includes:
- Generation of hydroxylamine in situ by reacting hydroxylamine salts with sodium acetate in an alcohol solvent (commonly methanol).
- Reaction of levonorgestrel with the hydroxylamine to form oxime intermediates.
- Control of isomeric ratios (E/Z) through acid/base adjustments.
- Purification by recrystallization from polar aprotic solvents.
This approach is adapted from processes used for related compounds such as norelgestromin, which shares structural similarity and synthetic pathways with this compound.
Detailed Stepwise Synthesis
Hydroxylamine Generation
- Hydroxylamine hydrochloride is reacted with sodium acetate anhydrous in methanol at room temperature.
- This reaction liberates free hydroxylamine necessary for oxime formation.
- Typical molar ratios are approximately 1:1 for hydroxylamine salt to sodium acetate.
Reaction with Levonorgestrel
- Levonorgestrel (the steroidal starting material) is added to the hydroxylamine suspension.
- The mixture is heated to reflux (around 60–65 °C for methanol) for 30–40 minutes with agitation.
- The molar ratio of hydroxylamine acetate to levonorgestrel is maintained between 0.8 to 1.2, preferably 1.0 to 1.05, to optimize conversion and minimize side reactions.
Acid-Mediated Isomer Adjustment
- After oxime formation, an acid (e.g., acetic acid) is added to adjust the acidity and influence the E/Z isomer ratio.
- The molar ratio of acid to levonorgestrel ranges from 0.2 to 0.95, preferably 0.4 to 0.8.
- The reaction mixture is allowed to rest for 20 to 120 minutes at 20–30 °C to equilibrate isomers.
- This step is critical to achieve an E/Z isomer ratio within the range of 1.3 to 1.6, which is therapeutically acceptable and regulatory compliant.
Neutralization and Filtration
- The acidic medium is neutralized by adding an organic base such as triethylamine or an inorganic base like sodium bicarbonate.
- The reaction mixture is filtered at temperatures above 25 °C to remove salts.
Precipitation and Washing
- The filtrate is slowly poured into cold water (0–5 °C) with agitation, causing precipitation of the crude product.
- The precipitate is filtered, washed with cold water, and suspended repeatedly in water to remove impurities.
Drying and Recrystallization
- The crude product is dried at 60–70 °C.
- Recrystallization is performed using polar aprotic solvents such as acetonitrile, dimethylformamide, acetone, or ethyl acetate, with acetonitrile preferred.
- Solvent mixtures with short-chain alcohols (methanol, ethanol) or water can be used to optimize purity.
- The recrystallized product achieves high purity (>99.8%) suitable for pharmaceutical use.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Parameters | Purpose |
|---|---|---|---|
| Hydroxylamine generation | Hydroxylamine hydrochloride, sodium acetate, methanol | Room temp, 1:1 molar ratio | Generate free hydroxylamine |
| Oxime formation | Levonorgestrel, hydroxylamine solution | Reflux methanol, 30–40 min, molar ratio 1:1 | Form oxime intermediate |
| Acid addition | Acetic acid or similar acid | 0.2–0.95 mol acid/mol levonorgestrel, 20–30 °C, 20–120 min | Adjust E/Z isomer ratio |
| Neutralization | Triethylamine or sodium bicarbonate | Room temp | Neutralize acid, precipitate salts |
| Filtration | Filtration at >25 °C | - | Remove salts |
| Precipitation | Addition to cold water (0–5 °C) | 2–5 volumes water, agitation | Precipitate crude product |
| Washing | Water | Multiple suspensions | Remove impurities |
| Drying | 60–70 °C | Until constant weight | Remove solvent and moisture |
| Recrystallization | Acetonitrile or aprotic solvent mixtures | Concentration by reduced pressure distillation | Purify product |
Isomeric Purity and Control
- The E/Z isomer ratio is a critical quality attribute.
- Acid addition post-oxime formation modulates this ratio, enabling compliance with regulatory standards (FDA acceptance for E/Z ratio between 1.3 and 1.5).
- Pure E isomer can be isolated by solvent exchange to a non-polar solvent and distillation under reduced pressure, followed by filtration and drying.
Research Findings and Analytical Data
- The described synthetic route yields this compound with a purity of approximately 99.8% and yields around 84% based on levonorgestrel starting material.
- The main impurity detected is levonorgestrel, the precursor and primary metabolite.
- Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity.
- The process avoids contamination with norgestimate, ensuring pharmaceutical-grade quality.
Chemical Reactions Analysis
Metabolic Pathways
As an active metabolite, 6alpha-Hydroxy Desacetyl Norgestimate undergoes further biotransformation:
Primary Metabolic Reactions
| Reaction Type | Enzymes Involved | Products Formed |
|---|---|---|
| Oxidation | CYP3A4 | Ketones (e.g., 6-keto derivatives) |
| Conjugation | UGT1A1 | Glucuronidated metabolites |
| Dehydroxylation | CYP2C9 | Norgestrel (active metabolite) |
Pharmacokinetic Parameters
Data from clinical studies of norgestimate-containing contraceptives reveal key parameters for its metabolites :
| Analyte | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | AUC₀–₂₄ₕ (ng·h/mL) | t₁/₂ (h) |
|---|---|---|---|---|
| NGMN | 2.19 ± 0.655 | 1.43 | 18.1 ± 5.53 | 24.9 |
| NG | 2.65 ± 1.11 | 1.67 | 48.2 ± 20.5 | 45.0 |
NGMN = Norelgestromin; NG = Norgestrel
Enzymatic Interactions
-
CYP3A4 Inhibition : this compound competitively inhibits CYP3A4, reducing the metabolism of co-administered drugs like rosuvastatin (increases statin bioavailability by ~20%).
-
Binding to Serum Proteins :
Stability and Degradation
-
Hydrolytic Degradation : Susceptible to acid-catalyzed hydrolysis at the oxime group (C=N–OH), forming norgestrel under gastric pH conditions .
-
Photodegradation : Exposure to UV light induces isomerization at the 3-oxime position, producing syn/anti diastereomers .
Comparative Reactivity with Analogues
Physicochemical Reaction Data
-
Solubility : 0.12 mg/mL in water at 25°C; improves in polar aprotic solvents (e.g., DMSO) .
-
pKa : 10.2 (oxime hydroxyl group), influencing ionization and membrane permeability .
Key Findings
-
The 6α-hydroxyl group enhances metabolic stability compared to norgestimate but reduces binding to progesterone receptors .
-
Drug-drug interactions with CYP3A4 substrates necessitate dose adjustments in combination therapies .
-
Syn/anti isomerization under stress conditions impacts pharmacological consistency .
Scientific Research Applications
Hormonal Contraception
6alpha-Hydroxy Desacetyl Norgestimate is primarily utilized in combination with ethinyl estradiol to create effective oral contraceptives. The mechanism involves:
- Suppression of Ovulation: It inhibits the hypothalamo-pituitary axis, preventing ovulation.
- Endometrial Alteration: It modifies the endometrial lining to prevent implantation.
Table 1: Pharmacokinetic Properties of Norgestimate and Its Metabolites
| Parameter | Norgestimate | 17-desacetylnorgestimate | Norgestrel |
|---|---|---|---|
| C_max (ng/mL) | 2.79 | 1.82 | Varies |
| T_max (h) | 1.7 | 1.5 | Varies |
| AUC (h*ng/mL) | 49.9 | 16.1 | Varies |
| Protein Binding (%) | >97% | 97.2 | >97% |
Treatment of Acne Vulgaris
The compound has shown efficacy in treating acne vulgaris due to its ability to reduce androgen levels and increase sex hormone-binding globulin, thereby decreasing free testosterone levels available for sebaceous gland stimulation. This results in a reduction of sebum production and inflammation associated with acne.
Case Study:
A study involving women aged 15 and older demonstrated that a combination of norgestimate with ethinyl estradiol significantly improved acne symptoms over three menstrual cycles compared to placebo.
Use as a Cosmetic Ingredient
This compound's properties make it suitable for inclusion in cosmetic formulations aimed at skin health and anti-aging. Its hormonal activity can help regulate skin oiliness and promote a clearer complexion.
Table 2: Cosmetic Formulation Parameters
| Parameter | Effect on Skin |
|---|---|
| Oiliness Regulation | Decreases sebum production |
| Anti-inflammatory | Reduces redness and irritation |
| Moisturizing Properties | Enhances skin hydration |
Mechanism of Action
The mechanism of action of 6alpha-Hydroxy Desacetyl Norgestimate involves its interaction with progesterone receptors. As a metabolite of Norgestimate, it contributes to the overall progestogenic activity by binding to these receptors and modulating gene expression. This interaction leads to the suppression of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus, reducing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby preventing ovulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and metabolic profiles of 6α-Hydroxy Desacetyl Norgestimate are best understood by comparing it to structurally and functionally related compounds. Key comparisons include:
Structural Analogues
| Compound | Structural Features | Key Differences from 6α-Hydroxy Desacetyl Norgestimate |
|---|---|---|
| Norgestimate | C17-acetate, C3-oxime, C13-ethyl group | Retains C17-acetyl group; lacks C6α hydroxylation |
| 17-Desacetyl Norgestimate (Norelgestromin) | C17-deacetylated, C3-oxime, C13-ethyl | Lacks C6α hydroxylation; primary active metabolite |
| Levonorgestrel | C13-ethyl, C17-ethynyl, C3-ketone | No hydroxylation or oxime; higher androgenic activity |
| 6β-Hydroxy Desacetyl Norgestimate | C6β hydroxylation, C17-deacetylated | Stereoisomeric difference at C6 position |
Pharmacokinetic and Pharmacodynamic Properties
| Compound | Half-Life (h) | Protein Binding (%) | Receptor Binding Selectivity (IC50) | Key Metabolic Pathways |
|---|---|---|---|---|
| 6α-Hydroxy Desacetyl Norgestimate | Not reported | Not reported | Progesterone receptor (PR): ~3.48 nM* | Further oxidation or conjugation |
| Norgestimate | ~1 | Not reported | PR: 3.48 nM; androgen receptor (AR): 764 nM | Hydroxylation, deacetylation |
| 17-Desacetyl Norgestimate | 37 | 99 | PR: High selectivity; minimal AR binding | Hydroxylation at C6α/C6β |
| Levonorgestrel | 11–17 | 98 | PR: 2.5 nM; AR: 100 nM | No hydroxylation; direct glucuronidation |
*Data inferred from parent compound norgestimate .
Metabolic Pathways
- Norgestimate → 17-Desacetyl Norgestimate (via esterase-mediated deacetylation) → 6α/6β-Hydroxy Desacetyl Norgestimate (via cytochrome P450 hydroxylation) .
- Levonorgestrel undergoes minimal hydroxylation, relying on direct conjugation for elimination .
Clinical and Functional Comparisons
- Progestogenic Activity: 6α-Hydroxy Desacetyl Norgestimate retains PR affinity comparable to norgestimate but with reduced androgenic activity due to hydroxylation-induced steric hindrance .
- Lipid Metabolism: Norgestimate/ethinyl estradiol formulations increase HDL cholesterol, a property attributed to metabolites like 17-desacetyl norgestimate .
Research Findings and Implications
Metabolic Stability : The hydroxylation at C6α may reduce hepatic clearance compared to the parent compound, but this remains unquantified in human studies .
Receptor Selectivity: Unlike levonorgestrel, 6α-Hydroxy Desacetyl Norgestimate shows negligible binding to AR, minimizing androgenic side effects (e.g., acne, hirsutism) .
Analytical Challenges: Separation of 6α and 6β hydroxylated isomers requires advanced chromatographic methods, as noted in USP guidelines for norgestimate purity testing .
Q & A
Basic Research Questions
Q. How can 6α-Hydroxy Desacetyl Norgestimate and its stereoisomers be quantified using HPLC?
- Methodology : Utilize reverse-phase HPLC with a C18 column (e.g., 4.6 mm × 10 cm, 3 µm packing L1) and a mobile phase of cyclohexane/absolute alcohol (50:1) or water/tetrahydrofuran/methanol (13:5:2). Detection at 244 nm optimizes sensitivity for norgestimate derivatives. System suitability requires resolution ≥1.5 between syn- and anti-isomers (e.g., syn-17-deacetyl norgestimate vs. anti-17-deacetyl norgestimate). Calibration curves should incorporate relative response factors (RRFs) for impurities: 0.83 (syn), 1.13 (anti), and 0.85 for related compounds .
Q. What metabolic pathways produce 6α-Hydroxy Desacetyl Norgestimate in vitro?
- Methodology : Incubate norgestimate with hepatic microsomes or recombinant CYP enzymes (e.g., CYP3A4) to identify hydroxylation and deacetylation steps. Use LC-MS/MS to detect intermediates, focusing on hydroxylation at the 6α position and subsequent loss of the acetyl group. Compare metabolite profiles with reference standards (e.g., USP Deacetylnorgestimate RS) .
Q. How are syn- and anti-isomers of 6α-Hydroxy Desacetyl Norgestimate differentiated chromatographically?
- Methodology : Optimize chromatographic conditions using chiral columns or polarity-adjusted mobile phases. Relative retention times (RRTs) for syn- and anti-isomers are ~0.50 and 0.56, respectively, under USP-defined HPLC parameters. Validate separation using USP Norgestimate Oxime Mixture RS for isomer-specific resolution .
Advanced Research Questions
Q. How do variable relative response factors (RRFs) impact impurity quantification in 6α-Hydroxy Desacetyl Norgestimate?
- Methodology : Apply correction factors (e.g., RRF = 0.83 for syn-isomers, 1.13 for anti-isomers) during peak integration to account for UV absorbance variability. Cross-validate results with NMR or high-resolution MS to resolve discrepancies. For example, anti-isomers may exhibit higher RRFs due to enhanced chromophore stability .
Q. What is the effect of column dimensions on isomer resolution in pharmacopeial methods?
- Methodology : Compare columns of varying lengths (e.g., 10 cm vs. 610 cm) to assess resolution efficiency. Shorter columns (10 cm) with 3 µm packing achieve baseline separation in ≤15 minutes, while longer columns may improve theoretical plates but increase run times. Validate using USP System Suitability criteria (R ≥1.5) .
Q. Does the acetyl group in 6α-Hydroxy Desacetyl Norgestimate influence bioactivity compared to its metabolites?
- Methodology : Conduct biofilm inhibition assays (e.g., against Staphylococcus aureus) comparing norgestimate, 6α-Hydroxy Desacetyl Norgestimate, and 17-deacetylnorgestimate. Use microdilution techniques to measure minimum inhibitory concentrations (MICs). Note that the acetyl group in norgestimate enhances biofilm inhibition, while deacetylated metabolites show reduced activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in isomer ratios reported across studies?
- Methodology : Standardize quantification using USP reference materials (e.g., USP Norgestimate RS) and fixed RRFs. Investigate batch-to-batch variability in synthetic routes (e.g., hydroxylation stereochemistry during synthesis). Cross-reference with chiral NMR or X-ray crystallography for absolute configuration confirmation .
Q. Why do pharmacokinetic studies report conflicting half-lives for 6α-Hydroxy Desacetyl Norgestimate?
- Methodology : Control for interspecies differences (e.g., human vs. rodent metabolism) and assay sensitivity (LC-MS/MS vs. ELISA). Note that 17-deacetylnorgestimate has a prolonged half-life (~37 hours) due to high protein binding (99%), which may confound measurements of its hydroxylated derivatives .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
